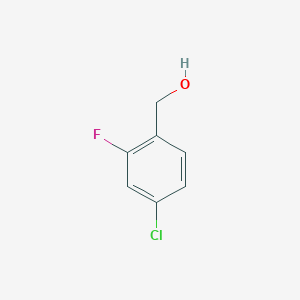

4-Chloro-2-fluorobenzyl alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-chloro-2-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUZRWKWJKDCQNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378591 | |

| Record name | 4-Chloro-2-fluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56456-49-6 | |

| Record name | 4-Chloro-2-fluorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56456-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-fluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Chloro-2-fluorophenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of 4-Chloro-2-fluorobenzyl alcohol

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-fluorobenzyl alcohol

Introduction: A Versatile Building Block in Modern Synthesis

This compound, a halogenated aromatic alcohol, is a critical intermediate in the synthesis of complex organic molecules. Its strategic placement of chloro and fluoro substituents on the benzyl core makes it a highly valuable precursor in the fields of pharmaceutical and agrochemical development.[1] The presence of fluorine, in particular, is known to enhance key molecular properties such as metabolic stability, lipophilicity, and binding affinity, making this compound a sought-after building block in drug discovery programs.[2][3] This guide provides a comprehensive overview of its core physicochemical properties, offering both foundational data and field-proven experimental methodologies for its characterization.

Core Physicochemical Data Summary

For rapid assessment and experimental planning, the fundamental physicochemical properties of this compound are summarized below. This data serves as a critical baseline for its application in synthesis and formulation.

| Property | Value | Source(s) |

| CAS Number | 56456-49-6 | [4][5][6] |

| Molecular Formula | C₇H₆ClFO | [4][5][7] |

| Molecular Weight | 160.57 g/mol | [4][5][7] |

| Appearance | Colorless or light yellow liquid | [5] |

| Purity | ≥98% | [5] |

Detailed Analysis of Key Physicochemical Parameters

A deeper understanding of properties such as solubility, lipophilicity (LogP), and acidity (pKa) is paramount for predicting a molecule's behavior in both reaction media and biological systems.

Solubility

Solubility dictates the choice of solvents for chemical reactions, purification, and formulation. While specific quantitative data for this compound is not widely published, its structure—a polar alcohol group on a relatively nonpolar halogenated benzene ring—suggests moderate solubility in organic solvents like methanol, ethanol, and ethyl acetate, and low solubility in water. An analogue, 2-Chloro-4-fluorobenzyl alcohol, is noted to be soluble in Methanol.[7]

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a crucial measure of a compound's lipophilicity. This parameter heavily influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. A higher LogP value generally corresponds to lower aqueous solubility and higher membrane permeability. For halogenated benzyl alcohols, the LogP is expected to be moderately positive. For comparison, the related compound 4-Fluorobenzyl alcohol has a calculated XLogP3 of 1.4.[8]

Acidity (pKa)

The hydroxyl proton of the benzyl alcohol group is weakly acidic. The pKa value is essential for understanding the compound's ionization state at different pH values, which affects its reactivity, solubility, and biological interactions. For the analogous 2-Chloro-4-fluorobenzyl alcohol, the predicted pKa is approximately 13.54.[7] The electron-withdrawing nature of the chlorine and fluorine atoms on the phenyl ring would slightly increase the acidity of the hydroxyl group compared to unsubstituted benzyl alcohol.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, all experimental protocols must be robust and self-validating. The following sections detail standard operating procedures for determining the key physicochemical properties of this compound.

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

Causality: The shake-flask method is the gold standard for determining intrinsic solubility. It relies on achieving thermodynamic equilibrium between the solid compound and its saturated solution, providing a definitive solubility value.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of purified water (e.g., 10 mg in 5 mL) in a glass vial.

-

Equilibration: Seal the vial and agitate it in a temperature-controlled shaker bath (typically at 25°C) for a minimum of 24 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample to pellet the excess solid.

-

Sampling & Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered saturated solution with a suitable mobile phase. Analyze the concentration of the compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Calculation: Determine the solubility by comparing the peak area of the sample to a standard curve prepared from known concentrations of the compound.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 56456-49-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound,56456-49-6 manufacture Hongsheng Sci-Tech Development Co. Ltd.,China [lzhschemical.com]

- 6. This compound | 56456-49-6 [chemicalbook.com]

- 7. 208186-84-9 CAS MSDS (2-CHLORO-4-FLUOROBENZYL ALCOHOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 4-Fluorobenzylic alcohol | C7H7FO | CID 68022 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-2-fluorobenzyl alcohol

Introduction: The Significance of 4-Chloro-2-fluorobenzyl alcohol in Modern Drug Discovery

In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of halogen atoms into molecular scaffolds is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of bioactive compounds. Fluorine, in particular, when introduced into organic molecules, can significantly enhance metabolic stability, binding affinity, and lipophilicity. The synergistic effect of both chlorine and fluorine atoms on a benzyl alcohol framework makes this compound (CAS No: 56456-49-6) a highly valuable and versatile building block in medicinal chemistry and materials science. Its utility as a key intermediate stems from the orthogonal reactivity of the hydroxyl group and the specific substitution pattern on the aromatic ring, which allows for precise molecular elaboration in the synthesis of complex target molecules. This guide provides a comprehensive overview of a robust laboratory-scale synthesis, purification, and detailed characterization of this compound, offering field-proven insights for researchers and drug development professionals.

Strategic Synthesis of this compound: A Guided Protocol

The synthesis of this compound is most efficiently achieved through the reduction of its corresponding aldehyde, 4-chloro-2-fluorobenzaldehyde. This approach is favored due to the high reactivity and selectivity of the reduction, as well as the commercial availability of the starting material.

Causality-Driven Experimental Choices

The selection of sodium borohydride (NaBH₄) as the reducing agent is a critical aspect of this synthetic strategy. Unlike more potent reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ is compatible with a wider range of functional groups and is significantly safer to handle.[1] Its chemoselectivity for aldehydes and ketones in the presence of other reducible moieties, combined with its operational simplicity, makes it the reagent of choice for this transformation.[2][3][4] The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which serves to both dissolve the reactants and protonate the intermediate alkoxide to yield the final alcohol product.

Visualizing the Synthesis Pathway

Caption: Reaction scheme for the synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

-

4-Chloro-2-fluorobenzaldehyde (1.0 eq)

-

Sodium borohydride (1.5 eq)

-

Methanol (10 mL per gram of aldehyde)

-

Deionized water

-

5% Hydrochloric acid

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-2-fluorobenzaldehyde in methanol at room temperature.

-

Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add sodium borohydride in small portions over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Quenching the Reaction: Carefully quench the reaction by the slow addition of deionized water to decompose the excess sodium borohydride.

-

Acidification and Extraction: Acidify the mixture to pH ~5-6 with 5% hydrochloric acid. Extract the product into ethyl acetate (3 x volume of methanol).

-

Washing and Drying: Wash the combined organic layers with deionized water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification: Ensuring High-Purity Product

The crude product obtained from the synthesis may contain minor impurities. Column chromatography is a reliable method for obtaining highly pure this compound.

Purification Workflow

Caption: Workflow for the purification of this compound.

Detailed Purification Protocol

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Pack a chromatography column with silica gel using a hexane/ethyl acetate solvent system (e.g., 9:1 v/v).

-

Loading and Elution: Carefully load the adsorbed crude product onto the top of the column. Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Final Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a solid or oil.

Comprehensive Characterization of this compound

The structural integrity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear as multiplets in the range of δ 7.0-7.5 ppm. The benzylic protons (-CH₂-) will be a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-4.8 ppm. The hydroxyl proton (-OH) will be a broad singlet, with its chemical shift dependent on concentration and solvent. |

| ¹³C NMR | The aromatic carbons will show signals in the range of δ 115-160 ppm, with the carbon bearing the fluorine atom exhibiting a large one-bond C-F coupling constant. The benzylic carbon will appear around δ 60-65 ppm. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration. C-H stretching vibrations for the aromatic and benzylic protons will be observed around 3100-2850 cm⁻¹. A C-O stretching band will be present around 1050-1150 cm⁻¹.[5][6][7][8][9] |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) at m/z 160.57. Characteristic fragmentation patterns for benzyl alcohols include the loss of a hydroxyl radical ([M-17]⁺) and the formation of a tropylium ion.[10][11][12] |

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis and characterization of this compound. The provided protocols are designed to be robust and reproducible, offering researchers a solid foundation for the preparation of this important synthetic intermediate. The comprehensive characterization data serves as a benchmark for ensuring the quality and identity of the synthesized compound, which is paramount for its application in the rigorous and demanding field of drug development.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]

- 5. jcsp.org.pk [jcsp.org.pk]

- 6. askthenerd.com [askthenerd.com]

- 7. proprep.com [proprep.com]

- 8. Raman and infrared study of solid benzyl alcohol | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]

An In-depth Technical Guide to 4-Chloro-2-fluorobenzyl alcohol: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-fluorobenzyl alcohol (CAS No. 56456-49-6), a key halogenated intermediate in the synthesis of complex organic molecules. This document delves into its physicochemical properties, outlines a robust laboratory-scale synthesis protocol, details its spectroscopic signature for analytical identification, and explores its critical applications, particularly within the pharmaceutical and agrochemical industries. The strategic placement of both chloro and fluoro substituents on the benzyl moiety makes this compound a versatile building block, offering unique electronic properties and metabolic stability to target molecules. This guide is intended to serve as a practical resource for scientists engaged in organic synthesis and drug discovery.

Physicochemical and Structural Properties

This compound is a disubstituted aromatic alcohol. The presence of both a moderately deactivating chloro group and a strongly deactivating fluoro group influences the reactivity of the aromatic ring and the properties of the benzylic alcohol.

| Property | Value | Source |

| CAS Number | 56456-49-6 | [1] |

| Molecular Formula | C₇H₆ClFO | [1] |

| Molecular Weight | 160.57 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Purity | Typically ≥98% | [1] |

| Boiling Point | Not definitively reported, estimated >200 °C | N/A |

| Melting Point | Not definitively reported (liquid at room temp.) | N/A |

| Solubility | Soluble in common organic solvents (e.g., Methanol, Dichloromethane, THF). Limited solubility in water. | N/A |

Synthesis and Purification

The most direct and common method for the preparation of this compound is the selective reduction of the corresponding aldehyde, 4-chloro-2-fluorobenzaldehyde. This transformation is highly efficient and can be achieved using standard laboratory reducing agents.

Synthesis Workflow: Reduction of 4-Chloro-2-fluorobenzaldehyde

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

Materials:

-

4-Chloro-2-fluorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Ethyl acetate

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-2-fluorobenzaldehyde (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration). Cool the solution to 0 °C using an ice bath.

-

Reduction: While stirring vigorously, add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15-20 minutes. The portion-wise addition is crucial to control the exothermic reaction and prevent excessive foaming.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase) until the starting aldehyde spot is fully consumed (typically 1-2 hours).

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding deionized water to decompose any excess NaBH₄.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and wash the filter cake with a small amount of ethyl acetate.

-

Final Product: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound, which is often of sufficient purity for subsequent steps. Further purification can be achieved by silica gel column chromatography if required.

Causality and Insights:

-

Choice of Reductant: Sodium borohydride is a mild and selective reducing agent, ideal for converting aldehydes to primary alcohols without affecting the aromatic halogens. Its ease of handling makes it preferable to stronger, more hazardous reagents like lithium aluminum hydride for this transformation.

-

Solvent: Methanol is an excellent solvent for both the aldehyde and NaBH₄. Its protic nature also helps to facilitate the reduction mechanism.

-

Temperature Control: Performing the initial addition at 0 °C mitigates the initial exotherm of the reaction, ensuring safety and preventing potential side reactions.

Spectroscopic Characterization

Accurate identification of the final product is critical. The following are the expected spectroscopic data for this compound based on its structure and analysis of similar compounds.[2]

¹H NMR Spectroscopy (Proton NMR)

-

Aromatic Protons (δ 7.1-7.5 ppm): The aromatic region will display three protons with complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling.

-

One proton will appear as a doublet of doublets (dd) ortho to the fluorine.

-

One proton will appear as a doublet (d) or triplet-like signal ortho to the chlorine.

-

One proton will show a more complex multiplet (m).

-

-

Benzylic Protons (δ ~4.7 ppm): The two protons of the -CH₂OH group will likely appear as a singlet or a closely spaced doublet. This signal is a key identifier for the benzyl alcohol structure.

-

Alcohol Proton (δ ~2.0-3.0 ppm): The hydroxyl (-OH) proton will appear as a broad singlet. Its chemical shift is variable and depends on concentration and solvent.

¹³C NMR Spectroscopy (Carbon NMR)

-

Aromatic Carbons (δ 115-165 ppm): Six distinct signals are expected in the aromatic region.

-

The carbon bearing the fluorine (C-F) will show a large coupling constant (¹JCF ≈ 245-250 Hz) and will be the most downfield (δ ~160 ppm).

-

The carbon bearing the chlorine (C-Cl) will be observed around δ ~130-135 ppm.

-

Other aromatic carbons will show smaller C-F couplings.

-

-

Benzylic Carbon (δ ~60-65 ppm): The -CH₂OH carbon will appear as a single peak in the aliphatic region. It may show a small coupling to the fluorine atom.

Infrared (IR) Spectroscopy

-

O-H Stretch (3200-3500 cm⁻¹): A strong, broad absorption band characteristic of the alcohol hydroxyl group's hydrogen bonding.

-

C-H Aromatic Stretch (~3000-3100 cm⁻¹): Sharp, medium-intensity peaks.

-

C=C Aromatic Stretch (1400-1600 cm⁻¹): Several sharp peaks of varying intensity.

-

C-O Stretch (~1000-1050 cm⁻¹): A strong peak corresponding to the primary alcohol C-O bond.

-

C-F and C-Cl Stretches (1000-1250 cm⁻¹ and 700-800 cm⁻¹, respectively): These signals will be present in the fingerprint region.

Applications in Research and Drug Development

Halogenated organic compounds are of immense importance in medicinal chemistry.[3] The inclusion of fluorine and chlorine atoms can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties.

Role as a Versatile Synthetic Intermediate

This compound serves as a foundational building block for more complex molecules. The hydroxyl group is a versatile functional handle that can be easily converted into other groups (e.g., halides, ethers, esters) or used in coupling reactions.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Chloro-2-fluorobenzyl Alcohol

Abstract

This technical guide provides a comprehensive framework for the crystal structure analysis of 4-chloro-2-fluorobenzyl alcohol, a molecule of interest in medicinal chemistry and materials science. While a definitive crystal structure for this specific compound is not yet publicly available, this document serves as a detailed roadmap for its determination and interpretation. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for crystallization, single-crystal X-ray diffraction (SC-XRD) analysis, and the detailed interpretation of its potential structural features. The guide emphasizes the causality behind experimental choices and the importance of self-validating systems in structural analysis. Particular attention is paid to the anticipated role of non-covalent interactions, such as hydrogen and halogen bonding, in dictating the supramolecular architecture of this halogenated benzyl alcohol.

Introduction: The Significance of Structural Elucidation

This compound (C₇H₆ClFO) is a substituted aromatic compound whose physicochemical properties and biological activity are intrinsically linked to its three-dimensional structure. In the solid state, the arrangement of molecules within the crystal lattice, governed by a delicate balance of intermolecular forces, can influence critical properties such as solubility, stability, and bioavailability.[1] Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining molecular structures, providing precise atomic coordinates, bond lengths, and bond angles.[2][3][4]

This guide will navigate the reader through the complete workflow of a crystal structure analysis of this compound, from obtaining suitable single crystals to the final interpretation and reporting of the structural data. The insights gleaned from such an analysis are paramount for rational drug design, polymorphism screening, and the development of new materials.

Synthesis and Crystallization: The Gateway to a High-Quality Structure

The journey to a crystal structure begins with the synthesis of the target compound and, crucially, the growth of high-quality single crystals. The quality of the crystal is the single most important determinant of the quality of the resulting diffraction data and the accuracy of the final structure.

Synthesis of this compound

The synthesis of substituted benzyl alcohols can be achieved through various established organic chemistry routes.[5][6] A common and effective method is the reduction of the corresponding benzaldehyde.

Experimental Protocol: Synthesis via Reduction

-

Starting Material: 4-chloro-2-fluorobenzaldehyde.

-

Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.

-

Solvent: A protic solvent such as methanol or ethanol is typically used.

-

Procedure:

-

Dissolve 4-chloro-2-fluorobenzaldehyde in methanol at 0 °C (ice bath).

-

Slowly add sodium borohydride portion-wise while stirring. The reaction is exothermic.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

-

-

Purification: The crude this compound can be purified by column chromatography on silica gel.

Crystallization Strategies

Obtaining diffraction-quality single crystals is often the most challenging step.[7][8] It is an empirical science that requires screening a variety of conditions. For a small organic molecule like this compound, several techniques are viable.[9]

Table 1: Crystallization Techniques for Small Organic Molecules

| Technique | Description | Key Parameters |

| Slow Evaporation | A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.[9] | Solvent choice, temperature, vessel geometry. |

| Vapor Diffusion | A solution of the compound is placed in a small, open container inside a larger, sealed container holding a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor diffuses into the compound's solution, inducing crystallization.[9] | Solvent/anti-solvent pair, temperature. |

| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix. | Solvent/anti-solvent pair, concentration gradients. |

| Cooling Crystallization | A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth. | Cooling rate, solvent choice. |

Experimental Protocol: Crystallization Screening

-

Solvent Selection: Begin by testing the solubility of purified this compound in a range of solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, ethanol, water). An ideal solvent for slow evaporation is one in which the compound is moderately soluble.

-

Setup:

-

Slow Evaporation: Dissolve a few milligrams of the compound in a suitable solvent in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation.

-

Vapor Diffusion: In a small vial, dissolve the compound in a minimal amount of a good solvent. Place this vial inside a larger, sealed jar containing a small amount of an anti-solvent.

-

-

Patience is Key: Allow the setups to remain undisturbed for several days to weeks. Monitor periodically for crystal growth without disturbing the vessels.

Single-Crystal X-ray Diffraction (SC-XRD): Probing the Crystal Lattice

Once a suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible fractures) is obtained, it is ready for SC-XRD analysis.[2][10] This technique uses the diffraction of X-rays by the ordered array of atoms in the crystal to determine the electron density distribution, from which the atomic positions can be deduced.

Data Collection

The crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and protect it from radiation damage. A modern diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) is used to collect the diffraction data.[11]

Workflow for SC-XRD Data Collection

Caption: Workflow for SC-XRD data collection and processing.

The instrument software collects a series of diffraction images (frames) as the crystal is rotated. These images contain the positions and intensities of the diffracted X-ray beams. The data are then processed (integrated, scaled, and corrected for absorption) to produce a reflection file (typically in .hkl format), which is used for structure solution and refinement.

Structure Solution and Refinement: From Data to a Molecular Model

The reflection file contains the intensities of the diffraction spots but lacks the crucial phase information needed to directly calculate the electron density. This is known as the "phase problem" in crystallography.

Structure Solution

For small molecules like this compound, direct methods are typically successful in solving the phase problem. These methods use statistical relationships between the reflection intensities to derive an initial set of phases. Software packages like SHELXT or SIR are commonly used for this purpose.[12][13][14] A successful solution will reveal a preliminary electron density map where the positions of most non-hydrogen atoms can be identified.

Structure Refinement

Once an initial model is obtained, it is refined against the experimental data using a least-squares minimization process. This iterative process adjusts the atomic parameters (coordinates, displacement parameters) to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed pattern.

Refinement Protocol using SHELXL

-

Initial Model: Start with the output from the structure solution program.

-

Atom Assignment: Assign the correct atom types (C, O, Cl, F) to the electron density peaks.

-

Isotropic Refinement: Initially, refine the model with isotropic thermal parameters (assuming atoms vibrate equally in all directions).

-

Anisotropic Refinement: Once the model is stable, switch to anisotropic thermal parameters for non-hydrogen atoms, which better model the direction-dependent thermal motion.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions (riding model) as their scattering power is too weak to be located directly from the electron density map.

-

Convergence: The refinement is considered complete when the model converges, meaning that further cycles of refinement do not significantly change the parameters or the agreement factors (R-factors). Key indicators of a good refinement include low R-factors (R1 < 5%), a goodness-of-fit (GooF) close to 1, and a flat residual electron density map.

Analysis of the Crystal Structure: Unveiling Intermolecular Interactions

With a fully refined crystal structure, the focus shifts to analyzing the molecular geometry and the intricate network of intermolecular interactions that define the crystal packing. For this compound, several key interactions are anticipated.

Anticipated Intermolecular Interactions

Caption: Potential intermolecular interactions in the crystal structure.

-

Hydrogen Bonding: The hydroxyl group (-OH) is a strong hydrogen bond donor and can also act as an acceptor. It is highly probable that strong O-H···O hydrogen bonds will be a primary structure-directing interaction, likely forming chains or networks of molecules.

-

Halogen Bonding: Both chlorine and fluorine atoms can participate in halogen bonding, where the halogen acts as an electrophilic species. The chlorine atom, being more polarizable, is a stronger halogen bond donor than fluorine. Potential C-Cl···O or C-Cl···F interactions could play a significant role in the crystal packing.[15]

-

π-π Stacking: The aromatic rings may interact through π-π stacking, where the electron-rich π systems of adjacent rings align.

-

C-H···π Interactions: The hydrogen atoms on the aromatic ring can interact with the π-system of a neighboring molecule.

Tools for Analysis

-

Mercury (CCDC): An excellent tool for visualizing crystal structures, exploring intermolecular contacts, and analyzing packing motifs.[16]

-

PLATON: A versatile program for a wide range of crystallographic calculations, including the analysis of hydrogen bonds and other interactions.[13][16]

-

Hirshfeld Surface Analysis: A powerful method to visualize and quantify intermolecular interactions in a crystal. The analysis generates 2D "fingerprint plots" that summarize the nature and prevalence of different types of contacts.[17]

Reporting Crystallographic Data: Ensuring Scientific Integrity

The final step is to report the findings in a standardized format. The Crystallographic Information File (CIF) is the standard format for archiving and exchanging crystallographic data.[18][19][20][21][22]

Table 2: Essential Components of a Crystallographic Report (CIF)

| Section | Content |

| _cell | Unit cell parameters (a, b, c, α, β, γ), volume, Z (number of molecules per unit cell). |

| _space_group | Space group symbol and number. |

| _diffrn | Details of the data collection (diffractometer, radiation source, temperature). |

| _reflns | Information on the number of reflections collected and observed. |

| _refine | Refinement details, including R-factors, GooF, and residual electron density. |

| _atom_sites | A list of all atoms with their fractional coordinates, site occupancy, and displacement parameters. |

| _geom | Calculated bond lengths, angles, and torsion angles. |

Before submission to a database like the Cambridge Structural Database (CSD) or as part of a publication, the CIF should be validated using the IUCr's checkCIF service to ensure its completeness and internal consistency.[20]

Conclusion

This guide has outlined a comprehensive, best-practice approach to the crystal structure analysis of this compound. By following a logical progression from synthesis and crystallization to rigorous data analysis and interpretation, researchers can unlock the wealth of information contained within the single crystal. The detailed structural insights, particularly concerning the interplay of hydrogen and halogen bonding, will be invaluable for understanding the solid-state behavior of this molecule and for guiding future research in drug development and materials science.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 3. pulstec.net [pulstec.net]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. Substituted benzylic alcohol synthesis by addition (C-C coupling) [organic-chemistry.org]

- 6. Benzyl alcohol synthesis by benzylic substitution [organic-chemistry.org]

- 7. sptlabtech.com [sptlabtech.com]

- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 10. dl.asminternational.org [dl.asminternational.org]

- 11. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]

- 12. rcsb.org [rcsb.org]

- 13. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]

- 14. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 15. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) DOI:10.1039/C7FD00072C [pubs.rsc.org]

- 16. Crystallography Software | UNC Department of Chemistry X-ray Core Laboratory [xcl.web.unc.edu]

- 17. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 18. Crystallographic database - Wikipedia [en.wikipedia.org]

- 19. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]

- 20. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]

- 21. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 22. iucr.org [iucr.org]

A Technical Guide to the Synthetic Routes of 4-Chloro-2-fluorobenzyl alcohol

Abstract

4-Chloro-2-fluorobenzyl alcohol is a key structural motif and a vital intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals. Its specific substitution pattern imparts unique physicochemical properties that are often exploited in the design of bioactive molecules. This technical guide provides an in-depth review and comparative analysis of the principal synthetic routes for the preparation of this compound. The guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven protocols. We will explore methodologies including the reduction of carbonyl precursors, Grignard reactions, and other viable pathways. Each route is evaluated based on its chemical principles, experimental protocol, yield, scalability, and safety considerations, providing a comprehensive framework for selecting the optimal synthesis strategy.

Introduction

The strategic incorporation of halogen atoms, particularly fluorine and chlorine, into organic molecules is a cornerstone of modern medicinal chemistry. This is due to their ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound serves as a critical building block that embodies this principle. Its utility is demonstrated in the synthesis of a variety of active pharmaceutical ingredients (APIs) and complex organic molecules. The efficient and scalable synthesis of this intermediate is therefore of paramount importance. This guide will dissect the most prevalent and effective synthetic strategies to produce this compound, providing the necessary detail for both laboratory-scale synthesis and industrial production considerations.

Part 1: Reductive Approaches from Carbonyl Precursors

The most direct and widely employed methods for synthesizing this compound involve the reduction of the corresponding aldehyde or carboxylic acid. These routes are favored for their high yields and the ready availability of the starting materials.

Route 1.1: Reduction of 4-Chloro-2-fluorobenzaldehyde

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. For the preparation of this compound, this is arguably the most efficient route.

This transformation is typically achieved via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde. The choice of reducing agent is critical and is often dictated by factors such as cost, safety, and chemoselectivity.

-

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones. It is relatively safe to handle and tolerant of protic solvents like methanol and ethanol, making it a popular choice for both lab and industrial scale. The reaction proceeds via the transfer of a hydride from the borohydride complex to the carbonyl carbon.

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst (e.g., Palladium, Platinum, or Nickel). It is a "green" and often highly efficient method, particularly for large-scale production. The reaction occurs on the surface of the catalyst where both the aldehyde and hydrogen are adsorbed.

Protocol 1.1.1: Reduction with Sodium Borohydride

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Chloro-2-fluorobenzaldehyde (1.0 eq) in methanol (10 volumes).

-

Cooling: Cool the solution to 0-5 °C using an ice bath. This is to control the initial exotherm of the reaction.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.2 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C and cautiously quench by the dropwise addition of 1M hydrochloric acid until the pH is ~6-7 to neutralize excess NaBH₄.

-

Work-up: Remove the methanol under reduced pressure. Add water and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 10 volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography or recrystallization if necessary.

Protocol 1.1.2: Catalytic Hydrogenation

-

Reaction Setup: To a hydrogenation vessel, add 4-Chloro-2-fluorobenzaldehyde (1.0 eq), a suitable solvent such as ethanol or ethyl acetate, and a catalyst (e.g., 5% Pd/C, 1-2 mol%).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 30-50 psi) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction by observing hydrogen uptake or by TLC analysis of aliquots.

-

Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent. The filtrate is then concentrated under reduced pressure to afford the desired product.

Route 1.2: Reduction of 4-Chloro-2-fluorobenzoic Acid

An alternative reductive approach starts from the corresponding carboxylic acid. This is a less direct route as it requires a more powerful reducing agent.

Carboxylic acids are less reactive towards nucleophilic attack than aldehydes. Therefore, a more potent hydride source is required for their reduction to primary alcohols.

-

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful and non-selective reducing agent capable of reducing carboxylic acids, esters, amides, and nitriles.[1][2] Due to its high reactivity with water and protic solvents, it must be used in anhydrous, aprotic solvents like diethyl ether or tetrahydrofuran (THF). The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is then hydrolyzed during the work-up to yield the alcohol.

-

Borane (BH₃): Borane, often used as a complex with THF (BH₃·THF), is another effective reagent for the reduction of carboxylic acids. It is generally more selective than LiAlH₄, for instance, it will not reduce esters as readily.

Protocol 1.2.1: Reduction with Lithium Aluminum Hydride

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend Lithium Aluminum Hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the suspension to 0 °C in an ice bath.

-

Addition of Carboxylic Acid: Dissolve 4-Chloro-2-fluorobenzoic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel. A vigorous reaction with hydrogen evolution will occur.

-

Reaction: After the addition is complete, the reaction mixture is typically heated to reflux for several hours to ensure complete reduction. Monitor by TLC.

-

Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

-

Purification: Stir the resulting mixture at room temperature for 30 minutes, then filter off the aluminum salts and wash them thoroughly with THF or ethyl acetate. The combined filtrates are dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the crude product.

Part 2: Synthesis via Grignard Reaction

The Grignard reaction provides a powerful method for carbon-carbon bond formation and can be adapted for the synthesis of this compound.[3]

This route involves the formation of a Grignard reagent from a suitable aryl halide, which then acts as a nucleophile, attacking an electrophilic carbon source. For the synthesis of a benzyl alcohol, formaldehyde is the required one-carbon electrophile. The starting material would typically be 1-bromo-4-chloro-2-fluorobenzene. The bromine is more reactive than chlorine for the formation of the Grignard reagent.

Protocol 2.1: Grignard Reaction with Paraformaldehyde

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium surface. Add a solution of 1-bromo-4-chloro-2-fluorobenzene (1.0 eq) in anhydrous THF dropwise to initiate the reaction. Once initiated, add the rest of the aryl bromide solution at a rate that maintains a gentle reflux. After the addition, continue to stir at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Reaction with Formaldehyde: In a separate flask, dry paraformaldehyde (2.0-3.0 eq) under vacuum. Suspend the dry paraformaldehyde in anhydrous THF and cool to 0 °C.

-

Addition: Transfer the prepared Grignard reagent to the paraformaldehyde suspension via a cannula or dropping funnel at a controlled rate, maintaining the temperature below 10 °C.

-

Reaction: After the addition, allow the mixture to warm to room temperature and stir for several hours or overnight.

-

Work-up: Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Purification: Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Part 3: Other Synthetic Routes

While less common, other methods can be employed for the synthesis of this compound.

Route 3.1: Hydrolysis of 4-Chloro-2-fluorobenzyl Halide

This route involves the nucleophilic substitution of a halide (typically chloride or bromide) on the benzylic carbon with a hydroxide ion.

The reaction is a standard Sₙ2 or Sₙ1 type substitution, depending on the reaction conditions. The hydrolysis is typically carried out in the presence of a base such as sodium hydroxide or sodium carbonate in an aqueous or mixed aqueous-organic solvent system.[4][5]

Route 3.2: Cannizzaro Reaction

The Cannizzaro reaction is a disproportionation reaction of two molecules of a non-enolizable aldehyde in the presence of a strong base to produce a primary alcohol and a carboxylic acid.[6][7]

For 4-Chloro-2-fluorobenzaldehyde, treatment with a concentrated base like potassium hydroxide would yield one molecule of this compound and one molecule of 4-chloro-2-fluorobenzoic acid.[6] A significant drawback of this method is that the theoretical maximum yield of the desired alcohol is only 50%.[8]

Visualizations of Synthetic Workflows

Caption: Overview of the primary synthetic pathways to this compound.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on several factors including scale, cost, available equipment, and safety considerations.

| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Advantages | Disadvantages |

| Reduction of Aldehyde | 4-Chloro-2-fluorobenzaldehyde | NaBH₄, MeOH | >90 | High yield, mild conditions, simple procedure. | Aldehyde precursor may be expensive. |

| Reduction of Carboxylic Acid | 4-Chloro-2-fluorobenzoic acid | LiAlH₄, THF | 80-90 | Good yield, starting material is often cheaper. | Requires stringent anhydrous conditions, highly reactive and hazardous reagent. |

| Grignard Reaction | 1-Bromo-4-chloro-2-fluorobenzene | Mg, Paraformaldehyde | 60-80 | Good for building complexity, versatile. | Requires strict anhydrous conditions, potential for side reactions. |

| Cannizzaro Reaction | 4-Chloro-2-fluorobenzaldehyde | KOH or NaOH | <50 | Simple one-pot reaction. | Low theoretical yield (max 50%), generates stoichiometric waste. |

Conclusion

References

- 1. orgsyn.org [orgsyn.org]

- 2. brainly.in [brainly.in]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. CN101182285A - The manufacture method of p-chlorobenzyl alcohol - Google Patents [patents.google.com]

- 5. US3557222A - Hydrolysis of benzyl chloride to benzyl alcohol - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lscollege.ac.in [lscollege.ac.in]

An In-Depth Technical Guide to the Safe Handling of 4-Chloro-2-fluorobenzyl alcohol

This guide provides a comprehensive overview of the essential health and safety protocols for handling 4-Chloro-2-fluorobenzyl alcohol in a research and development setting. It is intended for researchers, scientists, and drug development professionals who require a deep, technical understanding of the risks associated with this compound and the requisite safety measures to mitigate them. This document moves beyond mere procedural lists to explain the scientific rationale behind each recommendation, fostering a culture of safety through understanding.

Section 1: Chemical and Physical Identity

A foundational aspect of safe handling is a thorough understanding of the substance's physical and chemical properties. These characteristics influence its behavior under various laboratory conditions and are critical for risk assessment.

| Property | Value | Source |

| Chemical Name | This compound | --INVALID-LINK-- |

| CAS Number | 56456-49-6 | --INVALID-LINK-- |

| Molecular Formula | C₇H₆ClFO | --INVALID-LINK-- |

| Molecular Weight | 160.57 g/mol | --INVALID-LINK-- |

| Appearance | White to light yellow to light orange powder to crystal | --INVALID-LINK-- |

| Melting Point | 68 - 71 °C (154 - 160 °F) | --INVALID-LINK-- |

| Boiling Point | 227.6 ± 25.0 °C (Predicted) | --INVALID-LINK-- |

| Density | 1.344 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |

| Solubility | Insoluble in water | --INVALID-LINK-- |

Section 2: Hazard Identification and Risk Assessment

A critical analysis of the potential hazards is paramount. This compound is classified with varying degrees of hazard across different supplier safety data sheets (SDSs). This discrepancy often arises from the different data sources and interpretation of the Global Harmonized System (GHS) of Classification and Labelling of Chemicals criteria.

GHS Hazard Statements:

-

H315: Causes skin irritation. This classification is based on data suggesting the substance can cause reversible inflammatory effects on the skin.[1]

-

H319: Causes serious eye irritation. This indicates that upon contact with the eyes, the substance can cause significant, though reversible, damage.[1]

-

H335: May cause respiratory irritation. Inhalation of the dust or vapors may lead to irritation of the respiratory tract.[1]

It is noteworthy that some suppliers classify this compound as "not a hazardous substance or mixture."[2] This can be due to a lack of comprehensive toxicological data or a different interpretation of the available information. Given the presence of halogen atoms on the aromatic ring, a cautious approach is warranted. The irritant nature of analogous compounds like other chlorobenzyl and fluorobenzyl alcohols supports the more stringent classification.[3][4][5] For instance, 2-fluorobenzyl alcohol is classified as causing skin and serious eye irritation.[5] Therefore, it is prudent to handle this compound as an irritant to the skin, eyes, and respiratory system.

Toxicological Profile:

The toxicological properties of this compound have not been thoroughly investigated.[6] This lack of data necessitates a conservative approach to handling, assuming a higher level of toxicity until more information is available. Chronic exposure effects are unknown.

Section 3: Engineering and Administrative Controls: The First Line of Defense

The hierarchy of controls prioritizes engineering and administrative measures to minimize exposure risk. Personal Protective Equipment (PPE) should be considered the final line of defense.

Engineering Controls

-

Fume Hood: All handling of this compound, especially when dealing with the solid powder or when heating, must be conducted in a certified chemical fume hood. This is to control airborne dust and potential vapors, mitigating the risk of respiratory irritation.[1]

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[1]

-

Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area.[7]

Administrative Controls

-

Standard Operating Procedures (SOPs): Detailed SOPs for the handling, storage, and disposal of this compound must be written and readily available to all personnel.

-

Training: All personnel must be trained on the specific hazards and handling procedures for this compound before they are permitted to work with it.

-

Restricted Access: The areas where this compound is stored and handled should be clearly marked and access should be restricted to authorized personnel.

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.[1]

Caption: Hierarchy of Controls for this compound

Section 4: Personal Protective Equipment (PPE) Protocol

When engineering and administrative controls cannot eliminate all risks, appropriate PPE is mandatory.

-

Eye and Face Protection: Chemical safety goggles are required at all times when handling this compound.[7] A face shield should be worn in situations with a higher risk of splashing.

-

Skin Protection:

-

Gloves: Due to the presence of a halogenated aromatic ring, standard nitrile gloves may not provide sufficient protection for prolonged contact.[2] For incidental contact, nitrile gloves are acceptable, but they should be changed immediately upon contamination. For extended handling, consider using gloves made of Viton® or a laminate (e.g., Norfoil™), which offer better resistance to aromatic and chlorinated hydrocarbons.[1] Always inspect gloves for tears or punctures before use.

-

Lab Coat: A flame-resistant lab coat should be worn and buttoned completely.

-

-

Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is required.[1]

Caption: PPE Donning and Doffing Workflow

Section 5: Handling and Storage Procedures

Adherence to proper handling and storage protocols is crucial to prevent accidents and maintain the integrity of the compound.

Handling

-

Avoid all personal contact, including inhalation of dust.[1]

-

Use in a well-ventilated area, preferably a fume hood.

-

Avoid generating dust.[1] If transferring the solid, do so carefully to minimize airborne particles.

-

Keep containers securely sealed when not in use.[1]

-

Avoid contact with incompatible materials.[1]

Storage

-

Store in a cool, dry, and well-ventilated area.[1]

-

Keep containers tightly closed.[1]

-

Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[8] Benzyl alcohols can be oxidized to aldehydes or carboxylic acids, and reaction with strong acids can lead to decomposition.[9]

-

Protect containers from physical damage.[1]

Section 6: Reactivity and Stability

-

Chemical Stability: The product is considered stable under recommended storage conditions.[2]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[8]

-

Hazardous Decomposition Products: Upon combustion or thermal decomposition, this compound may emit toxic and corrosive fumes, including carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride.[8] The thermal decomposition of benzyl alcohol can be complex, and the presence of halogens can lead to the formation of other hazardous byproducts.[10]

Section 7: Accidental Release and Emergency Procedures

A clear and practiced emergency plan is essential for responding to accidental releases.

Spill Response

The appropriate response to a spill depends on its size and location.

References

- 1. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. shashikallada.com [shashikallada.com]

- 3. 3-Fluorobenzylic alcohol | C7H7FO | CID 68008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Fluorobenzylic alcohol | C7H7FO | CID 68022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Fluorobenzylic alcohol | C7H7FO | CID 67969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dept.harpercollege.edu [dept.harpercollege.edu]

- 7. chemsafetypro.com [chemsafetypro.com]

- 8. fishersci.com [fishersci.com]

- 9. High-temperature thermal decomposition of benzyl radicals | Hanson Research Group [hanson.stanford.edu]

- 10. Shock wave study of the thermal decomposition of benzyl alcohol (Conference) | OSTI.GOV [osti.gov]

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 4-Chloro-2-fluorobenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the thermal stability and decomposition profile of 4-Chloro-2-fluorobenzyl alcohol, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. In the absence of extensive publicly available experimental data for this specific compound, this guide synthesizes established principles of thermal analysis, plausible decomposition pathways derived from its molecular structure, and illustrative data from structurally analogous halogenated benzyl alcohols. By presenting a framework for rigorous thermal hazard assessment, including detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), this document serves as an essential resource for ensuring the safe handling, storage, and utilization of this compound in research and development settings.

Introduction: The Imperative of Thermal Stability in Chemical Synthesis

The thermal stability of a chemical compound is a critical parameter that governs its safe handling, storage, and application, particularly in the pharmaceutical and fine chemical industries where processes often involve elevated temperatures. This compound (C₇H₆ClFO) possesses a unique substitution pattern on the benzene ring that imparts specific reactivity and properties, making it a valuable building block. However, the presence of halogen atoms and a benzylic alcohol moiety also introduces potential thermal liabilities. Understanding the onset of decomposition, the energy released during this process, and the nature of the decomposition products is paramount to preventing runaway reactions and ensuring process safety.

This guide provides a comprehensive framework for evaluating the thermal stability of this compound. We will delve into the theoretical underpinnings of its decomposition, present detailed, field-proven experimental protocols for its characterization, and discuss the interpretation of the resulting data.

Physicochemical and Illustrative Thermal Properties

A foundational understanding of a molecule's properties is the first step in a thorough thermal hazard assessment. The table below summarizes key physicochemical properties of this compound and provides illustrative thermal data based on analogous compounds.

| Parameter | Value | Source/Comment |

| Molecular Formula | C₇H₆ClFO | [1] |

| Molecular Weight | 160.57 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 227.6 ± 25.0 °C (Predicted) | [3] |

| Storage Temperature | Room Temperature, in a dry, sealed container | [3] |

| Illustrative Onset of Decomposition (Tonset) | ~ 180 - 220 °C | Based on analogous halogenated benzyl alcohols. |

| Illustrative Peak Decomposition Temp. (Tpeak) | ~ 230 - 270 °C | Illustrative value. |

| Illustrative Heat of Decomposition (ΔHd) | -150 to -300 J/g | Highly dependent on decomposition pathway. |

| Hazardous Decomposition Products | Carbon oxides (CO, CO₂), Hydrogen chloride (HCl), Hydrogen fluoride (HF), Phosgene (COCl₂) | [4][5] |

Theoretical Considerations: Plausible Decomposition Pathways

The decomposition of this compound is likely to proceed through a complex series of reactions influenced by temperature, atmosphere, and the presence of contaminants. The primary weak point in the molecule is the benzylic C-O bond, and its cleavage is a probable initiating step.

Initial Decomposition Steps

-

Dehydration: Formation of a benzylic carbocation and a water molecule. This is a common pathway for alcohols.

-

Homolytic Cleavage: At higher temperatures, the C-O bond can break homolytically to form a benzyl radical and a hydroxyl radical.

-

Oxidation: In the presence of air, the alcohol can be oxidized to the corresponding aldehyde (4-chloro-2-fluorobenzaldehyde) and further to the carboxylic acid. This process can be exothermic and may precede thermal decomposition.

Subsequent Reactions and Product Formation

The initial reactive intermediates can undergo a variety of subsequent reactions, leading to the formation of the observed hazardous products:

-

Polymerization/Condensation: Benzylic carbocations or radicals can react with other molecules to form higher molecular weight oligomers and tars.

-

Fragmentation of the Aromatic Ring: At higher temperatures, the stable aromatic ring can fragment, leading to the formation of smaller volatile compounds.

-

Formation of Halogenated Pollutants: The presence of chlorine and fluorine raises the possibility of forming halogenated aromatic compounds, including dioxins and furans, under certain conditions, although this is less likely at lower decomposition temperatures.

-

Generation of Acidic Gases: The presence of hydrogen, chlorine, and fluorine atoms makes the formation of HCl and HF highly probable during decomposition.[5]

The following diagram illustrates a simplified, plausible decomposition pathway.

Experimental Protocols for Thermal Analysis

To accurately determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum crucible.

-

Instrument Setup:

-

Place the crucible in the TGA instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

Data Collection: Continuously record the sample weight as a function of temperature.

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset) and the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG).

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures of thermal events (melting, decomposition) and to quantify the heat flow associated with these events.

Instrumentation: A differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealable aluminum or stainless steel pan.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below its expected melting point (e.g., 25°C).

-

Heat the sample at a constant rate of 10°C/min to a temperature above the decomposition temperature (e.g., 350°C).

-

-

Data Collection: Continuously record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

-

Determine the onset temperature and peak temperature for each thermal event.

-

Integrate the area under the exothermic peak to calculate the heat of decomposition (ΔHd).

-

Advanced Thermal Hazard Assessment

Beyond standard TGA and DSC, a more in-depth understanding of the thermal hazards of this compound can be achieved through advanced techniques.

Evolved Gas Analysis (EGA)

Coupling the TGA instrument to a Fourier Transform Infrared Spectrometer (TGA-FTIR) or a Mass Spectrometer (TGA-MS) allows for the real-time identification of the gaseous decomposition products as they evolve. This provides direct evidence for the proposed decomposition pathways and confirms the presence of hazardous gases like HCl and HF.

Accelerating Rate Calorimetry (ARC)

ARC is an adiabatic calorimetry technique that mimics a worst-case scenario of a runaway reaction. It provides data on the time-temperature-pressure relationship for an exothermic decomposition, which is crucial for calculating the Self-Accelerating Decomposition Temperature (SADT). The SADT is the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition.[6]

Kinetic Analysis of Decomposition

By performing TGA experiments at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min), kinetic parameters such as the activation energy (Ea) of decomposition can be calculated using model-free methods like the Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose (KAS) methods.[7] This information is vital for predicting the long-term stability of the compound at various temperatures.

Safe Handling and Storage Recommendations

Based on the potential thermal instability and hazardous decomposition products, the following handling and storage procedures are recommended:

-

Storage: Store in a cool, dry, well-ventilated area away from heat sources and incompatible materials such as strong oxidizing agents. Keep containers tightly sealed.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid heating the material above its determined onset of decomposition.[4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Spill and Waste Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste. Do not allow to enter drains or waterways.

Conclusion

While specific experimental data for this compound remains to be published, this guide provides a robust framework for its thermal stability and decomposition analysis. By following the detailed experimental protocols and considering the plausible decomposition pathways, researchers and drug development professionals can generate the necessary data to ensure the safe handling and use of this important chemical intermediate. A thorough understanding of a compound's thermal behavior is not merely a regulatory requirement but a cornerstone of responsible chemical research and development.

References

- 1. 56456-49-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. A13338.22 [thermofisher.com]

- 3. waters.com [waters.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 4-Chloro-2-fluorobenzyl alcohol: Synthesis, Applications, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-fluorobenzyl alcohol, a key fluorinated intermediate in the pharmaceutical and specialty chemical industries. While a singular moment of discovery is not prominently documented, its history is intrinsically linked to the rise of fluorinated compounds in drug discovery. This guide delves into its synthesis, supported by detailed experimental protocols, and explores its diverse applications, particularly as a versatile building block for creating compounds with enhanced biological activity. Furthermore, it covers the analytical techniques for its characterization and essential safety and handling information. The content is structured to provide both a foundational understanding for new researchers and in-depth, actionable insights for seasoned professionals in the field.

The Emergence of a Versatile Intermediate: A History of this compound

The history of this compound is not marked by a single, celebrated discovery but rather by its gradual emergence as a valuable building block in organic synthesis, particularly within the pharmaceutical and agrochemical sectors. Its development is intertwined with the broader recognition of the unique properties that fluorine atoms impart to organic molecules. The introduction of fluorine can significantly enhance metabolic stability, increase lipophilicity, and alter the binding affinities of drug candidates, making fluorinated intermediates like this compound highly sought after.[1]

The synthesis and application of compounds containing the 4-chloro-2-fluorobenzyl moiety appear in patent literature, often as crucial components in the development of new therapeutic agents. For instance, its derivatives have been explored as intermediates in the synthesis of GLP-1R agonists for the treatment of type 2 diabetes and obesity, highlighting its importance in modern drug discovery.[2] The demand for such fluorinated intermediates has led to the development of robust and scalable manufacturing processes, with China emerging as a key global supplier due to its extensive production capacity and specialized expertise in fluorination chemistry.[1]

While the initial synthesis of this compound is not attributed to a specific individual or research group in the provided literature, its utility is well-established through its numerous applications as a precursor to more complex molecules with significant biological activity.

Synthesis Methodologies

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the reduction of a corresponding benzaldehyde or benzoic acid derivative.

Reduction of 4-Chloro-2-fluorobenzaldehyde

A frequently employed method for the preparation of this compound is the reduction of 4-chloro-2-fluorobenzaldehyde. This transformation can be efficiently carried out using a suitable reducing agent, such as sodium borohydride.

Experimental Protocol: Reduction of 4-Chloro-2-fluorobenzaldehyde

Materials:

-

4-Chloro-2-fluorobenzaldehyde

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1M)

Procedure:

-

Dissolution: Dissolve 4-Chloro-2-fluorobenzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Reduction: Slowly add sodium borohydride to the cooled solution in small portions. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cautiously add deionized water to quench the excess sodium borohydride.

-